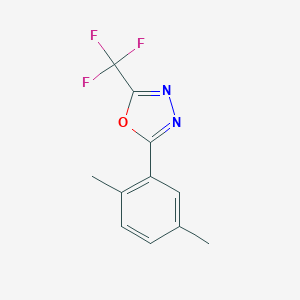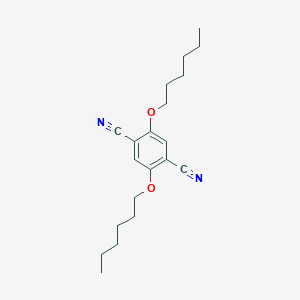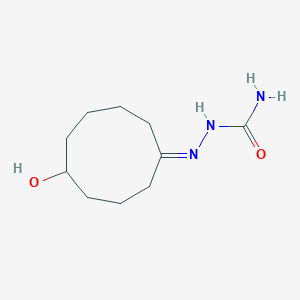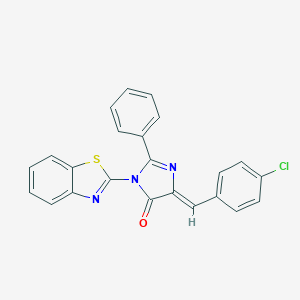![molecular formula C13H18N2S4 B296089 Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate](/img/structure/B296089.png)
Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate, also known as DMMDA, is a chemical compound that has been widely used in scientific research. It is a member of the dithioimidocarbonate family of compounds, which are known for their diverse biological activities. DMMDA has been studied extensively for its potential use in various fields of research, including organic synthesis, medicinal chemistry, and neuroscience.
Mecanismo De Acción
The mechanism of action of Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate is not fully understood, but it is believed to involve the formation of covalent bonds with target molecules. This compound has been shown to interact with a variety of biological targets, including proteins, nucleic acids, and lipids. This interaction can lead to changes in the activity of these molecules, which can result in a wide range of biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties. These effects make this compound a potentially useful therapeutic agent for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate is its ease of synthesis. It can be prepared using standard laboratory techniques and is relatively inexpensive. In addition, this compound has been shown to have a wide range of biological activities, which makes it a useful tool for studying various biological processes. However, one of the limitations of this compound is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate. One area of interest is the development of new synthetic methods for producing this compound and related compounds. In addition, this compound could be further studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Finally, this compound could be used as a tool for studying various biological processes, including enzyme activity and protein-protein interactions.
Métodos De Síntesis
The synthesis of Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate involves the reaction of 4-(methylthio)-2-methylphenyl isothiocyanate with bis(dimethylsulfide)amine in the presence of a base. The resulting product is a yellow crystalline solid that is purified by recrystallization. The synthesis of this compound is a relatively straightforward process that can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate has been used in a wide range of scientific research applications. It has been studied for its potential use as a fluorescent probe for the detection of metal ions, as well as for its potential use in the synthesis of new organic compounds. In addition, this compound has been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
Fórmula molecular |
C13H18N2S4 |
|---|---|
Peso molecular |
330.6 g/mol |
Nombre IUPAC |
N-[4-[bis(methylsulfanyl)methylideneamino]-3-methylphenyl]-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C13H18N2S4/c1-9-8-10(14-12(16-2)17-3)6-7-11(9)15-13(18-4)19-5/h6-8H,1-5H3 |
Clave InChI |
STVYRTATTHCUCO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N=C(SC)SC)N=C(SC)SC |
SMILES canónico |
CC1=C(C=CC(=C1)N=C(SC)SC)N=C(SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)


![4-[(E)-4-Fluorostyryl]benzonitrile](/img/structure/B296016.png)
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)

![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)
![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)
![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)

